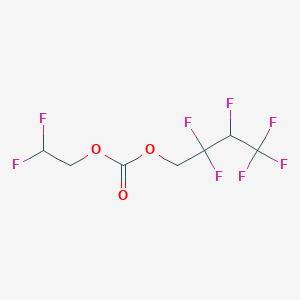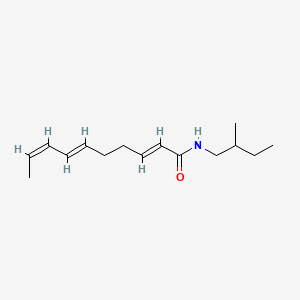
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate: is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a perfluoroalkyl group, which imparts significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,7H-perfluorohexyl carbonate typically involves the reaction of tert-butyl chloroformate with 1H,1H,7H-perfluorohexanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+1H,1H,7H-perfluorohexanol→tert-Butyl 1H,1H,7H-perfluorohexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, resulting in the formation of corresponding carbamates or carbonates.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: Corresponding carbamates or carbonates.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of perfluoroalkyl groups.
- Employed in the preparation of fluorinated polymers and surfactants.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
- Studied for its role in the development of fluorinated pharmaceuticals.
Industry:
- Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.
- Applied in the manufacture of electronic components where fluorinated compounds are needed for their insulating properties.
Mechanism of Action
The mechanism by which tert-Butyl 1H,1H,7H-perfluorohexyl carbonate exerts its effects is primarily through its chemical stability and hydrophobicity. The perfluoroalkyl group provides resistance to degradation and interaction with other molecules, making it an ideal candidate for applications requiring long-term stability. The carbonate group can undergo hydrolysis or substitution reactions, allowing for controlled release or modification in various applications.
Comparison with Similar Compounds
- tert-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- tert-Butyl 1H,1H,7H-perfluorooctyl carbonate
Comparison:
- Hydrophobicity: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate has a shorter perfluoroalkyl chain compared to tert-Butyl 1H,1H,7H-perfluorooctyl carbonate, resulting in slightly lower hydrophobicity.
- Chemical Stability: All three compounds exhibit high chemical stability due to the presence of the perfluoroalkyl group.
- Applications: While all three compounds are used in similar applications, the specific choice depends on the required hydrophobicity and chain length for the intended use.
Properties
Molecular Formula |
C12H12F12O3 |
|---|---|
Molecular Weight |
432.20 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H12F12O3/c1-7(2,3)27-6(25)26-4-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)5(13)14/h5H,4H2,1-3H3 |
InChI Key |
SMXXKASMDRIIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


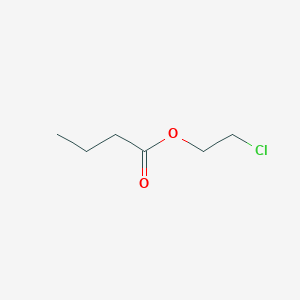
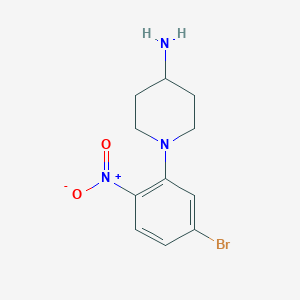
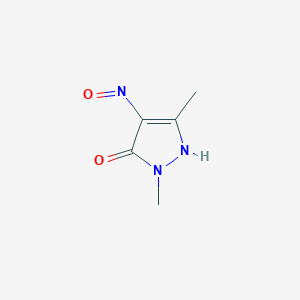
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
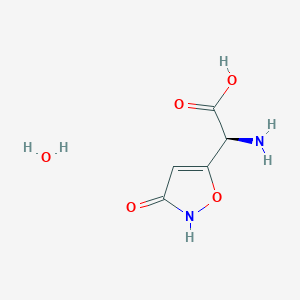

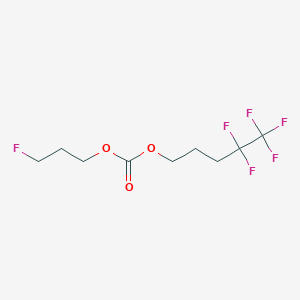

![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)

